molecular formula C15H27N3O3 B13239169 tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate

tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate

Cat. No.: B13239169
M. Wt: 297.39 g/mol
InChI Key: UILCWFFCVHNNES-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and two distinct substituents at the 4-position: a cyano (-CN) group and a 2-hydroxy-3-(methylamino)propyl chain. This structure confers unique physicochemical and biological properties, making it relevant for pharmaceutical and synthetic chemistry research.

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H27N3O3/c1-14(2,3)21-13(20)18-7-5-15(11-16,6-8-18)9-12(19)10-17-4/h12,17,19H,5-10H2,1-4H3

InChI Key

UILCWFFCVHNNES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(CNC)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as a key intermediate.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the cyano group to an amine.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may interact with specific molecular targets, making it a candidate for drug development .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Compound Name Key Functional Groups Molecular Formula Molecular Weight
tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate Boc, -CN, -CH2-CH(OH)-CH2-NHCH3 C15H26N3O3 (est.) ~296.39 (est.)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Boc, -NH2, pyridyl C15H23N3O2 277.36
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate Boc, -CH2-CH2-CH2-OH C13H25NO3 243.34
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate Boc, -CH2-CH2-OH, -CH3 C13H25NO3 243.34

Key Observations :

  • Cyano Group: Present only in the target compound, this electron-withdrawing group increases polarity and may enhance metabolic stability compared to hydroxyl or amino substituents .
  • Pyridyl vs.

Physicochemical Properties

Data from analogs suggest trends in solubility and bioavailability:

Property Target Compound (est.) tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
LogP ~1.2 (moderate lipophilicity) 1.5 2.1 (higher due to pyridyl)
Solubility (Water) Moderate (hydroxy group enhances) 10–50 mg/mL Low (limited by pyridyl hydrophobicity)
BBB Permeability Low (polar groups hinder) Low Moderate (pyridyl may aid transport)

Notes:

  • The target compound’s hydroxy and methylamino groups likely improve water solubility compared to the pyridyl analog but reduce blood-brain barrier (BBB) penetration .
  • The cyano group may increase metabolic stability by resisting oxidation, a common degradation pathway for aliphatic amines .

Biological Activity

Tert-butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate (CAS No. 2060046-38-8) is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a cyano group and a hydroxy group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H27N3O3C_{15}H_{27}N_{3}O_{3}, with a molecular weight of approximately 297.39 g/mol. The structural formula can be represented as follows:

tert butyl 4 cyano 4 2 hydroxy 3 methylamino propyl piperidine 1 carboxylate\text{tert butyl 4 cyano 4 2 hydroxy 3 methylamino propyl piperidine 1 carboxylate}

The mechanism of action of this compound involves multiple pathways:

  • Receptor Interaction : The piperidine ring can interact with various receptors, potentially modulating their activity. For instance, studies have indicated that piperidine derivatives can act as antagonists at histamine H3 receptors, influencing neurotransmitter release and signaling pathways .
  • Enzyme Modulation : The presence of the cyano and hydroxy groups allows for interactions with enzymes, which may alter their catalytic activity. This is particularly relevant in the context of drug metabolism and pharmacokinetics.
  • Hydrogen Bonding : The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's affinity for biological targets such as proteins or nucleic acids.

Pharmacological Effects

Research has shown that this compound exhibits several pharmacological effects:

  • Antihistaminic Activity : Similar piperidine derivatives have been characterized as histamine H3 receptor antagonists, suggesting potential applications in treating allergic reactions and other histamine-related conditions .
  • CNS Activity : Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), indicating potential use in managing neurological disorders.

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

  • In vitro Studies : Research has demonstrated that related piperidine compounds exhibit significant binding affinity to histamine receptors, with IC50 values indicating potent activity .
  • In vivo Characterization : Animal models have shown that these compounds can modulate behavioral responses associated with anxiety and depression, suggesting a role in psychiatric therapeutics.

Data Tables

PropertyValue
Molecular FormulaC₁₅H₂₇N₃O₃
Molecular Weight297.39 g/mol
CAS Number2060046-38-8
Potential Pharmacological EffectsAntihistaminic, CNS activity

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